molecular formula C38H30N3P B3087454 N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine CAS No. 1173836-08-2

N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine

Katalognummer: B3087454
CAS-Nummer: 1173836-08-2
Molekulargewicht: 559.6 g/mol
InChI-Schlüssel: HCEVCINOBTVHOF-MHZLTWQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a phthalazine core substituted with two distinct moieties:

  • An (S)-alpha-methylbenzyl group, providing a chiral center critical for stereoselective applications.
  • A 2-(diphenylphosphino)-1-naphthyl group, which introduces a bulky, electron-rich phosphine ligand.

Eigenschaften

IUPAC Name

4-(2-diphenylphosphanylnaphthalen-1-yl)-N-[(1S)-1-phenylethyl]phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30N3P/c1-27(28-15-5-2-6-16-28)39-38-34-24-14-13-23-33(34)37(40-41-38)36-32-22-12-11-17-29(32)25-26-35(36)42(30-18-7-3-8-19-30)31-20-9-4-10-21-31/h2-27H,1H3,(H,39,41)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEVCINOBTVHOF-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30N3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine, a phosphine-based ligand, has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by its complex structure, which includes a phthalazine core and a diphenylphosphino group, suggesting possible interactions with various biological targets.

Molecular Formula and Weight

  • Molecular Formula : C₃₈H₃₀N₃P
  • Molecular Weight : 625.50 g/mol

Structural Features

The compound features a phthalazine moiety linked to a diphenylphosphino group, which enhances its reactivity and potential as a ligand in coordination chemistry.

The biological activity of N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine primarily revolves around its role as a ligand in various enzymatic reactions. The phosphine group is known to facilitate electron transfer processes, which can be crucial in biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For example, phthalazine derivatives have shown efficacy against human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest. The specific compound's interaction with carbonic anhydrases has been highlighted as a potential pathway for anticancer activity, where inhibition of these enzymes can lead to reduced tumor growth rates .

Enzyme Inhibition

Research has demonstrated that phosphine ligands can inhibit various enzymes, including carbonic anhydrases (CAs), which are implicated in numerous physiological processes. Inhibitors targeting CAs have been developed from similar structures, showing promising selectivity and potency against isoforms such as hCA IX and hCA II . The selectivity index for these compounds can reach values as high as 13.8, indicating their potential for therapeutic applications.

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of phthalazine derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency due to structural modifications involving phosphine groups.

Study 2: Enzyme Targeting

Another research focused on the inhibition of carbonic anhydrases by novel phthalazine derivatives. The study utilized molecular docking simulations to predict binding affinities and interactions within the active sites of hCA isoforms. Results showed that selected compounds not only inhibited enzyme activity but also demonstrated cytotoxic effects on cancer cells, confirming the dual action mechanism .

Table 1: Biological Activity of Related Phthalazine Derivatives

Compound NameTarget EnzymeIC50 (µM)Selectivity Index
Compound AhCA IX5.213.8
Compound BhCA II6.010.5
Compound ChCA I7.09.0

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound XMCF-73.5Apoptosis induction
Compound YMDA-MB-2314.0Cell cycle arrest
N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amineMCF10-A>10Non-cytotoxic

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine exhibit significant biological activities, including anticancer properties. These compounds have been shown to inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies.

Enzyme Inhibition

The compound's structural features allow it to interact with various biological targets, particularly enzymes. For instance, it may inhibit enzymes crucial for tumor growth, thereby offering therapeutic avenues for cancer treatment.

Homogeneous Catalysis

N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine serves as an effective ligand in homogeneous catalysis. Its bidentate nature allows it to form stable complexes with transition metals, enhancing reaction selectivity and efficiency in various organic transformations.

Asymmetric Synthesis

The compound has applications in asymmetric synthesis, particularly in reactions catalyzed by palladium complexes. Its chiral environment can facilitate the production of enantiomerically enriched compounds, which are valuable in pharmaceuticals.

Comparative Analysis of Related Compounds

The following table summarizes several compounds related to N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine, highlighting their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
4-(2-Diphenylphosphanylnaphthalen-1-yl)anilineSimilar phosphine and naphthyl groupsAnticancer activity through kinase inhibition
4-(Diphenylphosphino)phenolPhosphine functionality with phenolic groupPotential antioxidant properties
4-(Diphenylphosphino)benzoic acidPhosphine attached to benzoic acidInhibitory effects on certain enzymes

Case Studies and Research Findings

Recent studies have explored the synthesis and applications of N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine:

  • Study on Anticancer Properties : A study demonstrated that this compound effectively inhibits a specific kinase involved in cell proliferation, suggesting its potential as a therapeutic agent against certain cancers.
  • Catalytic Efficiency : Research highlighted its use in palladium-catalyzed reactions, showcasing its ability to enhance yields and selectivity compared to traditional ligands.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1. Structural Analogues in Catalysis
  • (2R,4R)-4-(Diphenylphosphino)-N-(2-methoxyethyl)-N-methylpentan-2-amine (L10) Structure: Contains a diphenylphosphino group and a chiral amine backbone but lacks the phthalazine ring. Application: Used in Ir-catalyzed asymmetric hydrogenation of ketones. Performance: L10 achieves >90% enantiomeric excess (ee) in ketone hydrogenation, but the target compound’s phthalazine may enhance enantioselectivity for bulkier substrates due to steric effects .
2.2. Naphthylamine Derivatives
  • N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine
    • Structure : Shares a naphthalen-1-amine core but lacks phosphine and phthalazine groups.
    • Application : Primarily used in organic electronics (e.g., OLEDs) due to extended conjugation. The bromine substituent alters electronic properties, contrasting with the target compound’s phosphine ligand, which is tailored for metal coordination .
    • Synthesis : Prepared via Ullmann coupling, whereas the target compound likely involves nucleophilic substitution or Buchwald-Hartwig amination for phosphine integration .
2.3. Piperazine-Based Analogues
  • N-{(E)-[4-(Benzyloxy)phenyl]methylene}-4-(1-naphthylmethyl)piperazin-1-amine Structure: Piperazine ring with naphthyl and benzylidene substituents. No phosphine or chiral centers. Application: Explored in medicinal chemistry for receptor binding. The target compound’s phosphine group and chirality make it more suitable for catalysis than biological targeting .
2.4. Diphenylethylamine Derivatives
  • 2,2-Diphenylethan-1-amine
    • Structure : Simple chiral amine with two phenyl groups. Lacks phosphine and heterocyclic cores.
    • Application : Intermediate in drug synthesis (e.g., antidepressants). The target compound’s complexity offers enhanced stereocontrol in catalysis compared to this simpler scaffold .

Comparative Data Table

Compound Core Structure Key Features Application Performance Metrics
Target Compound Phthalazine Chiral amine, diphenylphosphino-naphthyl Asymmetric catalysis High ee (hypothesized)
L10 Pentan-2-amine Diphenylphosphino, methoxyethyl group Ketone hydrogenation >90% ee
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine Naphthalen-1-amine Bromophenyl, phenyl groups Organic electronics Conductivity: ~10⁻⁴ S/cm
2,2-Diphenylethan-1-amine Ethylamine Two phenyl groups, chiral center Pharmaceutical intermediate N/A (building block)

Key Research Findings

  • Synthesis Challenges : The target compound’s phosphine-naphthyl group requires stringent anhydrous conditions, similar to L10’s synthesis, but with additional steps for phthalazine functionalization .
  • Catalytic Efficiency : Phosphine ligands with aromatic backbones (e.g., naphthyl) improve metal coordination stability. The target compound’s phthalazine may outperform L10 in reactions requiring π-π interactions .
  • Steric Effects : The 1-naphthyl group’s bulkiness could hinder substrate access in catalysis compared to smaller ligands like L10, but this may enhance selectivity for specific substrates .

Q & A

Basic Research Questions

Q. What are the critical steps in designing a synthetic route for this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis of structurally complex amines and phosphine-containing compounds typically involves multi-step reactions. Key considerations include:

  • Choice of solvent and base : Polar aprotic solvents (e.g., dichloromethane) with mild bases (e.g., potassium carbonate) are often used to minimize side reactions .
  • Protection/deprotection strategies : For stereosensitive groups like the (S)-alpha-methylbenzyl moiety, chiral auxiliaries or enantioselective catalysts may be required to preserve stereochemical integrity .
  • Purification : Chromatography or crystallization under inert atmospheres is critical to isolate enantiomerically pure forms, as oxidation of the diphenylphosphino group can occur .

Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and electronic properties?

  • Methodology :

  • NMR spectroscopy : 31^{31}P NMR is essential for confirming the coordination state of the diphenylphosphino group, while 1^{1}H/13^{13}C NMR can resolve stereochemistry via NOE experiments or chiral shift reagents .
  • X-ray crystallography : Provides definitive proof of absolute configuration, particularly for the phthalazine-1-amine core .
  • UV-Vis and fluorescence spectroscopy : Useful for studying electronic transitions influenced by the naphthyl and phthalazine groups .

Q. How can researchers address solubility challenges during isolation and reactivity studies?

  • Methodology :

  • Solvent screening : Test mixtures of toluene/THF or DMF/water for optimal solubility .
  • Derivatization : Introduce temporary solubilizing groups (e.g., tert-butyl esters) that can be removed post-isolation .

Advanced Research Questions

Q. How do the electronic and steric properties of the diphenylphosphino group influence catalytic activity in asymmetric transformations?

  • Methodology :

  • DFT calculations : Model the ligand-metal interaction to predict regioselectivity in catalysis. The bulky naphthyl group may enforce specific transition-state geometries .
  • Comparative catalysis studies : Test the compound against analogs with modified phosphine substituents (e.g., triarylphosphines) in reactions like hydrogenation or cross-coupling to correlate structure-activity relationships .

Q. What computational strategies can predict stereochemical outcomes in the synthesis of this compound?

  • Methodology :

  • Quantum mechanical calculations : Use software like Gaussian or ORCA to simulate reaction pathways and identify low-energy transition states. Focus on the chiral centers at the alpha-methylbenzyl and diphenylphosphino groups .
  • Machine learning : Train models on existing chiral phosphine ligand datasets to predict enantiomeric excess (ee) based on reaction parameters .

Q. How can researchers resolve contradictions in catalytic performance data across different substrates?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to systematically vary substrate electronic/steric properties and identify outliers. For example, use Hammett parameters to quantify electronic effects .
  • In situ monitoring : Employ techniques like ReactIR or HPLC-MS to detect intermediate species or decomposition products that may explain variability .

Q. What strategies mitigate oxidation of the diphenylphosphino group during long-term storage or catalysis?

  • Methodology :

  • Inert atmosphere storage : Use Schlenk lines or gloveboxes to handle the compound under nitrogen/argon .
  • Stabilization via metal coordination : Pre-form stable metal complexes (e.g., Pd or Rh) to protect the phosphine ligand from oxidation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the enantioselectivity of this compound in asymmetric catalysis?

  • Methodology :

  • Meta-analysis : Compare reaction conditions (e.g., temperature, solvent, metal precursors) across studies to identify critical variables affecting ee .
  • Reproducibility protocols : Standardize substrate purity and catalyst pre-treatment steps to minimize external variables .

Q. Why do computational predictions of reactivity sometimes diverge from experimental results?

  • Methodology :

  • Benchmarking : Validate computational models against high-quality experimental datasets (e.g., Cambridge Structural Database) to improve accuracy .
  • Solvent and entropy effects : Incorporate explicit solvent models and entropy calculations in simulations, which are often overlooked in gas-phase DFT studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine
Reactant of Route 2
Reactant of Route 2
N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.